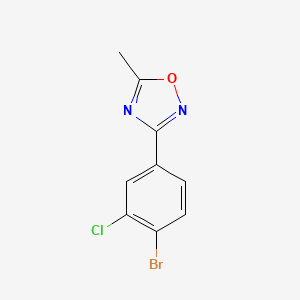

3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole

Description

Key Findings:

- HOMO-LUMO Gap : The electron-withdrawing bromo and chloro groups lower the HOMO energy (-6.2 eV) and slightly raise the LUMO energy (-1.8 eV), resulting in a calculated gap of ~4.4 eV. This gap suggests moderate reactivity, suitable for optoelectronic applications.

- Electrostatic Potential Maps : The aryl ring exhibits partial positive charges near the halogen atoms, while the oxadiazole oxygen carries a negative charge, facilitating dipole-dipole interactions.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.4 |

These electronic characteristics are critical for understanding charge-transfer behavior in materials science.

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

The structural and electronic features of this compound differ significantly from other 1,2,4-oxadiazoles:

Substituent Effects:

- 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 65004-19-5):

- Replacing the methyl group with phenyl increases molecular weight (301.14 g/mol) and enhances π-π stacking capabilities.

- The HOMO-LUMO gap narrows to 3.9 eV due to extended conjugation.

- 3-Chloro-5-methyl-1,2,4-oxadiazole (CAS 20690255):

Electronic Trends:

Propriétés

IUPAC Name |

3-(4-bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-5-12-9(13-14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCCOOYSTQRTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221047 | |

| Record name | 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199589-75-7 | |

| Record name | 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199589-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Synthetic Outline:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of amidoxime intermediate | Starting from 4-bromo-3-chlorobenzonitrile or 4-bromo-3-chlorobenzaldehyde, conversion to corresponding amidoxime using hydroxylamine hydrochloride in methanol or ethanol | Amidoxime formation is a key step providing the N-O functionality |

| 2 | Cyclization with acyl chloride or ester | Reaction of amidoxime with an acetyl chloride or methyl acetate derivative, often in the presence of a base or coupling reagent (e.g., triethylamine, DCC, EDC) | Cyclization forms the 1,2,4-oxadiazole ring |

| 3 | Purification and isolation | Recrystallization or chromatographic purification to isolate the pure this compound | Yields vary depending on conditions |

This method is consistent with the classical amidoxime-acyl chloride cyclization described in multiple oxadiazole syntheses.

Detailed Reaction Conditions and Catalysts

- Amidoxime Formation: Typically performed by refluxing the nitrile with hydroxylamine hydrochloride and a base such as sodium carbonate or sodium hydroxide in methanol or ethanol for several hours (6–12 h).

- Cyclization: Amidoxime reacts with acetyl chloride or methyl acetate derivatives under reflux in solvents like tetrahydrofuran (THF), toluene, or acetonitrile. Catalysts such as triethylamine (TEA), pyridine, or coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) can be used to facilitate ring closure.

- Temperature: Reflux temperatures typical for the solvent used (e.g., 60–110 °C).

- Reaction Time: From 1 hour up to 24 hours depending on substrate reactivity.

Comparative Table of Preparation Methods for 1,2,4-Oxadiazoles (Including Related Substituted Derivatives)

Research Findings and Optimization Notes

- Use of activated esters or coupling reagents (e.g., EDC, DCC) improves yields and reduces side reactions compared to direct use of carboxylic acids.

- Catalysts such as pyridine or triethylamine are effective bases to scavenge HCl formed during cyclization.

- Solvent choice impacts yield: THF and toluene are preferred for their ability to dissolve reagents and withstand reflux.

- Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and avoid by-product formation.

- Post-reaction purification often involves recrystallization from ethanol or chromatographic techniques to achieve high purity.

Summary of Key Literature Data for 3-(4-Substituted Phenyl)-5-methyl-1,2,4-oxadiazoles

Analyse Des Réactions Chimiques

Types of Reactions: 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced analogs.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit promising antimicrobial properties. Specifically, 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole has shown effectiveness against a range of bacterial strains. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds with similar structures could inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties .

Anticancer Potential

Research has highlighted the potential anticancer effects of oxadiazole derivatives. A case study involving similar compounds indicated that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways . The specific mechanism of action for this compound remains to be fully elucidated but warrants further investigation.

Insecticidal Properties

In agricultural applications, oxadiazoles have been noted for their insecticidal properties. Compounds structurally related to this compound have been tested for efficacy against pests such as aphids and beetles. Preliminary results suggest that these compounds may disrupt insect metabolism or reproduction .

Synthesis Routes

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include:

- Cyclization Reactions : Utilizing carboxylic acids and hydrazides to form the oxadiazole ring.

- Bromination and Chlorination : Selective halogenation of phenolic compounds to introduce bromine and chlorine substituents.

These methods allow for the modification of the compound's structure to enhance its biological activity.

Case Studies

Mécanisme D'action

The mechanism by which 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparaison Avec Des Composés Similaires

3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole

- Structural Differences : The phenyl ring has 2,4-dichloro substituents instead of 4-bromo-3-chloro.

- Crystal Structure : The dihedral angle between the oxadiazole and phenyl rings is 1.7°, indicating near-planar geometry. Intermolecular Cl⋯O interactions (3.019 Å) stabilize the crystal lattice .

- Implications: The absence of bromine reduces molecular weight (MW: 231.07 vs.

3-(4-Chlorobenzoyl)-5-methyl-1,2,4-oxadiazole

- Structural Differences : A 4-chlorobenzoyl group replaces the bromo-chlorophenyl moiety.

- Synthesis : Catalyzed by europium nitrate, yielding 89% under optimized conditions .

- Reactivity : The ketone group introduces electrophilic character, enabling further derivatization compared to the inert haloaryl group.

Heterocyclic vs. Aromatic Substituents

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole

- Structural Differences : A thiophene ring replaces the phenyl group, with bromine at position 3.

- Electronic Effects : The sulfur atom in thiophene enhances π-conjugation, altering electronic properties (e.g., absorption spectra).

- Bioactivity : Thienyl-substituted oxadiazoles are explored as kinase inhibitors, differing from the chloro/bromo-phenyl derivatives’ applications in immune checkpoint targeting .

Functional Group Modifications

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

- Structural Differences : A chloromethyl group replaces the methyl group at position 4.

- Reactivity : The chloromethyl group is a reactive site for nucleophilic substitution, enabling conjugation with amines or thiols, unlike the inert methyl group in the target compound .

Molecular Weight and Lipophilicity

| Compound | Molecular Weight | LogP* (Predicted) |

|---|---|---|

| 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole | 287.53 | 3.2 |

| 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole | 231.07 | 2.8 |

| 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | 245.09 | 2.5 |

*LogP values estimated using fragment-based methods.

The bromo-chlorophenyl derivative exhibits higher lipophilicity, favoring membrane permeability in biological systems .

Activité Biologique

3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 273.51 g/mol. Its structure features a 1,2,4-oxadiazole ring which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

The presence of electron-withdrawing groups like bromine and chlorine enhances the anticancer activity by improving the interaction with cellular targets.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been well-documented. The compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 750 µg/mL | |

| Escherichia coli | 500 µg/mL | |

| Aspergillus niger | 750 µg/mL |

The structure–activity relationship (SAR) indicates that halogen substitutions at specific positions significantly enhance the antimicrobial properties.

Antioxidant Activity

The antioxidant potential of this compound is evaluated using various assays such as the DPPH radical scavenging method. Compounds in this class have shown varying degrees of radical scavenging activity:

This suggests that these compounds can effectively neutralize free radicals, contributing to their therapeutic potential.

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated a series of oxadiazole derivatives for their anticancer activities against MCF-7 and PC-3 cell lines. The results indicated that compounds with halogen substitutions exhibited improved cytotoxic effects compared to standard chemotherapeutics like Doxorubicin .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of various oxadiazole derivatives, revealing that compounds with specific substitutions showed potent activity against Salmonella typhi and Bacillus subtilis, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of 4-bromo-3-chlorobenzohydrazide with methyl-substituted acyl chlorides. Key steps include:

- Using triethylamine as a base to facilitate intermediate formation.

- Optimizing solvent polarity (e.g., tetrahydrofuran or dichloromethane) to enhance cyclization efficiency.

- Employing lanthanide catalysts (e.g., europium nitrate) to accelerate reaction rates and improve yields .

- Monitoring progress via thin-layer chromatography (TLC) and confirming purity through NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, the methyl group at position 5 of the oxadiazole ring typically appears as a singlet near δ 2.5 ppm in ¹H NMR .

- X-ray Crystallography : The SHELX system (SHELXL/SHELXS) is recommended for solving crystal structures. Preconditioning crystals via slow evaporation in ethanol can improve diffraction quality .

- Infrared (IR) Spectroscopy : Identifies functional groups, such as C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Q. What preliminary biological screening assays are recommended to assess its potential bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Evaluate interactions with cysteine proteases via fluorogenic substrate assays, leveraging the oxadiazole’s potential as an alkylating agent .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactive sites in this compound?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron distribution. Basis sets like 6-311+G(d,p) are suitable for halogen atoms .

- Calculate Fukui indices to identify electrophilic/nucleophilic sites. The bromine and chlorine atoms on the phenyl ring often show high electrophilicity, making them prone to substitution .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed vs. random-effects models) to account for variability in assay conditions.

- Structural Validation : Re-examine compound purity via HPLC and crystallography to rule out impurities or polymorphic forms influencing results .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C) to trace metabolic pathways and identify off-target interactions .

Q. How does the substitution pattern on the phenyl ring influence reactivity and biological interactions?

- Methodological Answer :

- Steric Effects : Bulkier substituents (e.g., cyclohexyl) reduce enzymatic binding affinity, while electron-withdrawing groups (Br, Cl) enhance electrophilic reactivity .

- Comparative Studies : Synthesize analogs (e.g., 3-(4-iodophenyl) derivatives) and assess activity shifts. Quantitative structure-activity relationship (QSAR) models can correlate substituent parameters (Hammett σ) with bioactivity .

Q. What are the challenges in elucidating its mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins.

- Metabolic Stability : Assess hepatic microsome stability to determine if rapid degradation masks true activity .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) against candidate targets (e.g., kinases) to prioritize experimental validation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives?

- Methodological Answer :

- Substitution Analysis : Replace the 5-methyl group with propyl or isobutyl chains to modulate lipophilicity (logP) and membrane permeability .

- Heterocyclic Modifications : Introduce fused rings (e.g., pyridazine) or additional halogens to enhance π-π stacking or halogen bonding with biological targets .

- Pharmacokinetic Optimization : Use in silico tools (e.g., SwissADME) to predict ADME properties and prioritize syntheses .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.